[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium
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Overview
Description
[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple diethylamino groups attached to a phenyl ring, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium typically involves the reaction of diethylamine with benzophenone derivatives. The process includes:
Formation of the Intermediate: Diethylamine reacts with benzophenone to form an intermediate compound.
Final Product Formation: The intermediate undergoes further reactions, including methylation and substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more diethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzophenones, amines, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium is used as a precursor for synthesizing other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology
The compound has applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(diethylamino)phenyl]-: Similar in structure but differs in the presence of a ketone group.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains dimethylamino groups instead of diethylamino groups.
1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-: Similar core structure with additional sulfonic acid groups.
Uniqueness
What sets [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium apart is its specific arrangement of diethylamino groups, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C31H43N3 |
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Molecular Weight |
457.7 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium |
InChI |
InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q-1/p+1 |
InChI Key |
FRBYVAKDGVUIRC-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+](CC)C1=CC=C(C=C1)[C-](C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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